4-[(4-Nitrophenyl)sulfonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
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Overview
Description
4-[(4-Nitrophenyl)sulfonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core with a nitrophenylsulfonyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Nitrophenyl)sulfonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-nitrobenzenesulfonyl chloride with a suitable pyrazole derivative in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Nitrophenyl)sulfonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Cyclization: Various cyclization agents depending on the desired product.
Major Products
Reduction: 4-[(4-Aminophenyl)sulfonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine.
Substitution: Derivatives with different functional groups replacing the sulfonyl group.
Scientific Research Applications
4-[(4-Nitrophenyl)sulfonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a neuroprotective and anti-inflammatory agent.
Biological Research: Used as a tool compound to study the effects of sulfonyl groups on biological systems and their interactions with proteins and enzymes.
Industrial Applications: Potential use in the development of new materials with specific chemical properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 4-[(4-Nitrophenyl)sulfonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets in biological systems. It is believed to inhibit the NF-kB inflammatory pathway by preventing the activation of key proteins involved in the pathway. Additionally, it may reduce endoplasmic reticulum stress and apoptosis in neuronal cells, contributing to its neuroprotective effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Nitrophenyl)sulfonyl]morpholine
- 4-[(4-Nitrophenyl)sulfonyl]aniline
- Triazole-pyrimidine hybrids
Uniqueness
4-[(4-Nitrophenyl)sulfonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is unique due to its specific combination of a pyrazolo[1,5-a]pyrimidine core and a nitrophenylsulfonyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C12H12N4O4S |
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Molecular Weight |
308.32 g/mol |
IUPAC Name |
4-(4-nitrophenyl)sulfonyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C12H12N4O4S/c17-16(18)10-2-4-11(5-3-10)21(19,20)15-9-1-8-14-12(15)6-7-13-14/h2-7H,1,8-9H2 |
InChI Key |
CCHFQIJNDOMXMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=CC=N2)N(C1)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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